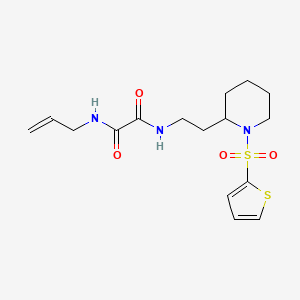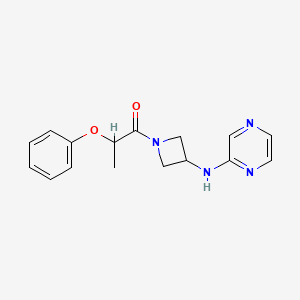
2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as PAP-1 and is known for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
Mechanism of Action
PAP-1 works by inhibiting the activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, which are enzymes that play a critical role in regulating cellular signaling pathways. This compound remove phosphate groups from proteins, which can activate or deactivate signaling pathways. By inhibiting the activity of this compound, PAP-1 can modulate cellular signaling pathways and affect a variety of cellular processes.
Biochemical and Physiological Effects
PAP-1 has been shown to have a variety of biochemical and physiological effects. In cancer cells, PAP-1 can inhibit cell growth and induce apoptosis, which is a form of programmed cell death. In immune cells, PAP-1 can modulate the immune response by regulating the activity of immune cells. In neurons, PAP-1 can prevent the death of neurons and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of PAP-1 is its ability to selectively inhibit the activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, which can be useful for studying the role of specific this compound in cellular signaling pathways. However, one limitation of PAP-1 is its potential for off-target effects, as it may inhibit the activity of other enzymes that are structurally similar to this compound.
Future Directions
There are a number of future directions for research on PAP-1. One area of interest is the development of more potent and selective PTP inhibitors that can be used to study the role of specific 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one in cellular signaling pathways. Another area of interest is the development of PAP-1 derivatives that have improved pharmacokinetic properties and can be used for in vivo studies. Additionally, PAP-1 may have potential applications in the treatment of cancer, immunological disorders, and neurodegenerative diseases, and further research is needed to explore these potential therapeutic applications.
Synthesis Methods
The synthesis of PAP-1 involves a multi-step process that begins with the reaction of 2-bromo-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one with phenol in the presence of a base. This reaction produces 2-phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, which can be purified and used for further studies.
Scientific Research Applications
PAP-1 has been studied for its potential applications in a variety of scientific research fields, including cancer research, immunology, and neurobiology. In cancer research, PAP-1 has been shown to inhibit the growth of cancer cells by blocking the activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one that are overexpressed in many types of cancer. In immunology, PAP-1 has been studied for its ability to modulate the immune response by regulating the activity of immune cells. In neurobiology, PAP-1 has been shown to have neuroprotective effects by preventing the death of neurons in the brain.
Properties
IUPAC Name |
2-phenoxy-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12(22-14-5-3-2-4-6-14)16(21)20-10-13(11-20)19-15-9-17-7-8-18-15/h2-9,12-13H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMBEWWRTNPXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NC=CN=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide](/img/structure/B2622806.png)

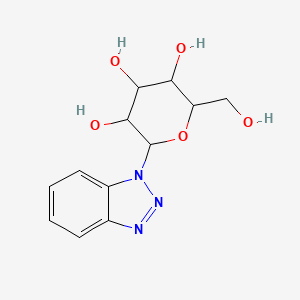
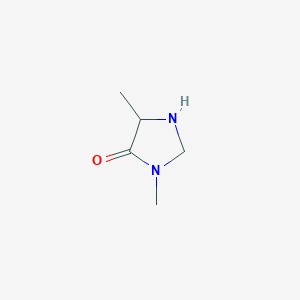

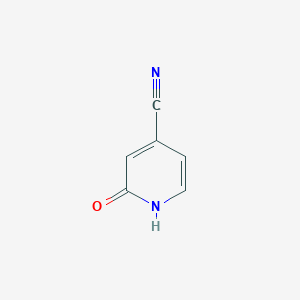
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2622818.png)

![1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
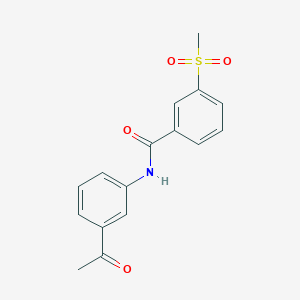
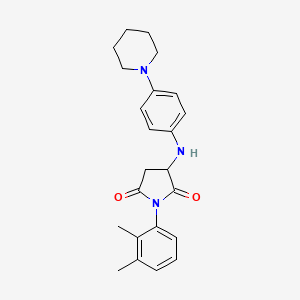
![(E)-4-(Dimethylamino)-N-[(1-phenylpyrrolidin-3-yl)methyl]but-2-enamide](/img/structure/B2622825.png)

